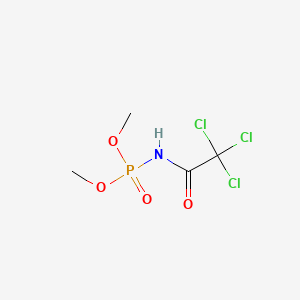
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester is a chemical compound that features a phosphoramidate group bonded to a trichloroacetyl group and two methyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester typically involves the reaction of phosphoramidic dichloride, N-(2,2,2-trichloroacetyl)- with methanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
化学反应分析
Types of Reactions
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ester groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Hydrolysis: Formation of phosphoramidic acid and trichloroacetic acid.
Substitution: Formation of substituted phosphoramidates.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
科学研究应用
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The phosphoramidate group can also interact with biological molecules, affecting their function and stability.
相似化合物的比较
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester can be compared with other similar compounds such as:
Phosphoramidic dichloride, N-(2,2,2-trichloroacetyl)-: Similar structure but lacks the ester groups.
N-acetyl phosphoramidates: Compounds with similar phosphoramidate groups but different acyl groups.
Trichloroacetyl chloride: A simpler compound with only the trichloroacetyl group.
The uniqueness of this compound lies in its combination of the trichloroacetyl group and the phosphoramidate group, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
1666-45-1 |
|---|---|
分子式 |
C4H7Cl3NO4P |
分子量 |
270.43 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-dimethoxyphosphorylacetamide |
InChI |
InChI=1S/C4H7Cl3NO4P/c1-11-13(10,12-2)8-3(9)4(5,6)7/h1-2H3,(H,8,9,10) |
InChI 键 |
FGXOGRSGUNCHQL-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(NC(=O)C(Cl)(Cl)Cl)OC |
溶解度 |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)


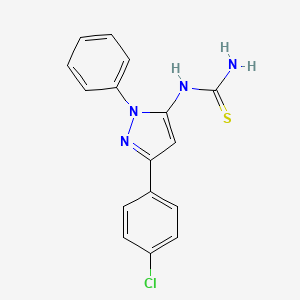
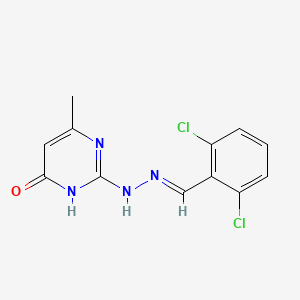
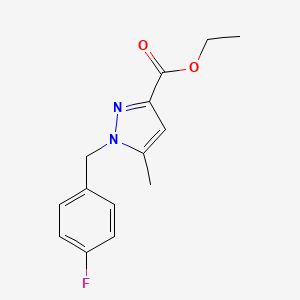

![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)
![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)
![cyclo[Gln-Trp-Phe-Gly-Leu-Met]](/img/structure/B12047301.png)
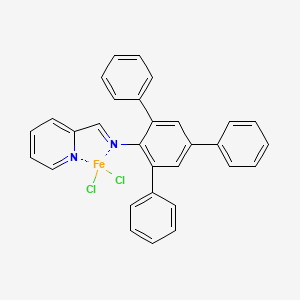
![Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12047308.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12047315.png)
